(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone framework. Its structure includes a 3-bromo-4-methoxyphenyl group at the β-position and a 4-methylpiperidinyl moiety at the α-position.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-12-7-9-18(10-8-12)16(19)6-4-13-3-5-15(20-2)14(17)11-13/h3-6,11-12H,7-10H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHMPYGLDJXDQ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 4-methylpiperidine.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and 4-methylpiperidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.
Formation of Enone: The resulting intermediate undergoes an aldol condensation to form the enone structure, facilitated by the presence of a base and controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the enone to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmacologically active agents. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural features (e.g., bromo/methoxy substituents or piperidine derivatives) and are compared based on synthesis, electronic properties, and bioactivity:
Electronic and Quantum Chemical Properties
Density functional theory (DFT) studies highlight the role of substituents in modulating electronic properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
